molecular formula C18H19NO3 B11103225 Ethyl [(1,2-diphenylethyl)amino](oxo)acetate

Ethyl [(1,2-diphenylethyl)amino](oxo)acetate

Cat. No.: B11103225
M. Wt: 297.3 g/mol
InChI Key: SNLUJTGYMDEEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1,2-diphenylethyl)aminoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a diphenylethylamine moiety, and an oxoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1,2-diphenylethyl)aminoacetate typically involves the following steps:

    Formation of Diphenylethylamine: This can be achieved by the reaction of benzyl chloride with aniline in the presence of a base such as sodium hydroxide.

    Esterification: The diphenylethylamine is then reacted with ethyl oxalyl chloride in the presence of a base like triethylamine to form the desired ester.

Industrial Production Methods: In an industrial setting, the production of Ethyl (1,2-diphenylethyl)aminoacetate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: Ethyl (1,2-diphenylethyl)aminoacetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioesters.

Scientific Research Applications

Ethyl (1,2-diphenylethyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (1,2-diphenylethyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl (1,2-diphenylethyl)aminoacetate can be compared with other similar compounds, such as:

    Ethyl (1,2-diphenylethyl)aminopropionate: Similar structure but with a propionate group instead of an oxoacetate group.

    Methyl (1,2-diphenylethyl)aminoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (1,2-diphenylethyl)aminobutyrate: Similar structure but with a butyrate group instead of an oxoacetate group.

Uniqueness: Ethyl (1,2-diphenylethyl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the diphenylethylamine and oxoacetate moieties allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

ethyl 2-(1,2-diphenylethylamino)-2-oxoacetate

InChI

InChI=1S/C18H19NO3/c1-2-22-18(21)17(20)19-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,19,20)

InChI Key

SNLUJTGYMDEEFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.